

# O-1918: A Technical Guide to its Role in Modulating Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | O1918   |           |
| Cat. No.:            | B109532 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool for investigating the role of the orphan G protein-coupled receptor 55 (GPR55), often referred to as the "abnormal cannabidiol receptor," in endothelial cell biology.[1][2] Unlike cannabidiol, O-1918 does not exhibit significant affinity for the classical cannabinoid receptors CB1 and CB2.[1] Its primary utility lies in its selective antagonism of GPR55, making it an invaluable instrument for elucidating the downstream signaling cascades that govern endothelial function, including vasodilation, inflammation, and permeability. This technical guide provides a comprehensive overview of O-1918, its mechanism of action, and its application in endothelial research, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations.

### **Core Mechanism of Action**

O-1918 functions as a selective antagonist at the GPR55 receptor in endothelial cells.[1][2] By blocking the binding of GPR55 agonists, such as abnormal cannabidiol (abn-cbd) and lysophosphatidylinositol (LPI), O-1918 inhibits the initiation of downstream intracellular signaling pathways.[1][3] This antagonistic action allows researchers to dissect the specific contributions of GPR55 activation to various endothelial responses.



### **Modulation of Endothelial Vasomotor Tone**

O-1918 has been extensively studied for its role in regulating vascular tone, primarily through its ability to counteract agonist-induced vasodilation.

#### Inhibition of Vasodilation

O-1918 effectively inhibits the endothelium-dependent vasorelaxation induced by GPR55 agonists. This effect is a cornerstone of its characterization and is crucial for understanding the role of GPR55 in regulating blood vessel diameter.

Quantitative Data on O-1918's Inhibition of Vasodilation

| Agonist                        | Vascular<br>Bed      | Species | O-1918<br>Concentrati<br>on | Effect                                                                       | Reference |
|--------------------------------|----------------------|---------|-----------------------------|------------------------------------------------------------------------------|-----------|
| Abnormal cannabidiol (abn-cbd) | Mesenteric<br>Artery | Rat     | 10 μΜ                       | Competitive<br>antagonism                                                    | [1]       |
| O-1602                         | Mesenteric<br>Artery | Rat     | 10 μΜ                       | Antagonized the endothelial component of vasorelaxatio n (pEC50 = 5.3 ± 0.2) | [4]       |
| Anandamide                     | Mesenteric<br>Artery | Rat     | Not Specified               | Inhibited<br>vasorelaxant<br>effect                                          | [1]       |

# **Experimental Protocol: Wire Myography for Vasodilation Studies**

Wire myography is a standard ex vivo technique to assess the contractile and relaxant properties of isolated small arteries.[3][5][6]



#### **Detailed Methodology:**

- Vessel Dissection: Isolate third-order branches of the superior mesenteric artery from a male Wistar rat (250-300g) euthanized by a humane method. Immediately place the artery in cold, oxygenated physiological salt solution (PSS) of the following composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, and glucose 5.5.
- Vessel Mounting: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut 2 mm long segments and mount them on two 40 μm stainless steel wires in the jaws of a wire myograph.
- Equilibration: Submerge the mounted vessel in a chamber containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Allow the vessel to equilibrate for 30 minutes.
- Normalization: Determine the optimal resting tension for the vessel by a standardized normalization procedure to ensure maximal active tension development.
- Viability Check: Assess the viability of the vessel by contracting it with a high-potassium solution (KPSS), followed by a washout and return to baseline tension.
- Pre-constriction: Pre-constrict the arterial rings with an alpha-1 adrenergic agonist such as phenylephrine or methoxamine to approximately 80% of the maximal contraction.
- Concentration-Response Curve: Once a stable plateau of contraction is reached, add cumulative concentrations of the GPR55 agonist (e.g., abn-cbd or O-1602) to elicit a concentration-dependent relaxation.
- Antagonism with O-1918: In a parallel set of experiments, pre-incubate the vessels with O-1918 (e.g., 10 μM) for 30 minutes before pre-constriction. Then, repeat the concentration-response curve to the GPR55 agonist.
- Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tone. Compare the concentration-response curves in the absence and presence of O-1918 to determine the antagonistic effect.

Experimental Workflow for Wire Myography





Click to download full resolution via product page

Caption: Workflow for assessing O-1918's effect on vasodilation using wire myography.



# Signaling Pathways Modulated by O-1918

O-1918's antagonism of GPR55 provides a means to investigate the downstream signaling pathways regulated by this receptor in endothelial cells.

# **GPR55-PI3K/Akt-eNOS Pathway**

A key signaling cascade initiated by GPR55 activation involves the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1][7] This results in the production of nitric oxide (NO), a potent vasodilator. O-1918 blocks this entire cascade by preventing the initial GPR55 activation.

Signaling Pathway Diagram: GPR55-PI3K/Akt-eNOS





Click to download full resolution via product page

Caption: O-1918 inhibits the GPR55-mediated activation of the PI3K/Akt/eNOS pathway.

## **Intracellular Calcium Mobilization**



GPR55 activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i). [8] O-1918 has been shown to inhibit agonist-induced calcium signaling in endothelial cells.

Quantitative Data on O-1918's Effect on Calcium Signaling

| Cell Type                                             | Agonist               | O-1918<br>Concentration | Effect                                                | Reference |
|-------------------------------------------------------|-----------------------|-------------------------|-------------------------------------------------------|-----------|
| Human Umbilical<br>Vein Endothelial<br>Cells (HUVECs) | Anandamide (10<br>μΜ) | 10 μΜ                   | Prevented<br>anandamide-<br>induced Ca2+<br>signaling | [1]       |

## **Experimental Protocol: Live-Cell Calcium Imaging**

This protocol allows for the real-time measurement of intracellular calcium changes in response to GPR55 agonists and the inhibitory effect of O-1918.[9][10]

#### Detailed Methodology:

- Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on glass-bottom dishes suitable for microscopy.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
- Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4). Perfuse the cells with a physiological buffer and record the baseline fluorescence for several minutes.
- Agonist Stimulation: Introduce a GPR55 agonist (e.g., LPI or abn-cbd) into the perfusion buffer and continue to record the fluorescence changes, which indicate an increase in intracellular calcium.



- O-1918 Inhibition: In a separate experiment, pre-incubate the dye-loaded cells with O-1918 (e.g.,  $10 \mu M$ ) for 20-30 minutes before agonist stimulation.
- Data Analysis: Quantify the changes in fluorescence intensity or the ratiometric signal over time. Compare the agonist-induced calcium transients in the absence and presence of O-1918.

# **Role in Endothelial Inflammation and Permeability**

Emerging evidence suggests a role for GPR55 in inflammatory processes and the regulation of endothelial barrier function. O-1918 is a valuable tool to investigate these aspects.

## **Modulation of Inflammatory Signaling**

GPR55 activation has been linked to the activation of pro-inflammatory transcription factors such as NF-κB.[11][12] By blocking GPR55, O-1918 can be used to study the contribution of this receptor to inflammatory responses in endothelial cells, such as the expression of adhesion molecules and the production of inflammatory cytokines.

Signaling Pathway Diagram: GPR55 and NF-kB Activation





Click to download full resolution via product page



Caption: O-1918 can be used to investigate the role of GPR55 in NF-κB-mediated inflammation.

## **Regulation of Endothelial Permeability**

GPR55 activation has been shown to modulate endothelial barrier function, potentially leading to increased permeability.[8] O-1918 can be employed to determine the extent to which GPR55 contributes to changes in endothelial permeability in response to various stimuli.

# Experimental Protocol: Endothelial Permeability Assay (Transwell)

This in vitro assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing an index of barrier integrity.

#### Detailed Methodology:

- Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.
- Treatment: Treat the endothelial monolayer with the stimulus of interest in the presence or absence of O-1918 for a defined period.
- Tracer Addition: Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber of the Transwell insert.
- Sampling: At various time points, collect samples from the lower chamber.
- Quantification: Measure the fluorescence of the samples from the lower chamber using a plate reader.
- Data Analysis: Calculate the amount of tracer that has passed through the monolayer and compare the permeability between different treatment groups. An increase in fluorescence in the lower chamber indicates increased permeability.

### Conclusion



O-1918 is an indispensable pharmacological tool for elucidating the multifaceted roles of GPR55 in endothelial cell function. Its ability to selectively antagonize this receptor allows for the precise investigation of its involvement in vasodilation, intracellular signaling, inflammation, and permeability. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further unraveling the complexities of GPR55-mediated endothelial modulation. As our understanding of GPR55's physiological and pathological significance continues to grow, the utility of O-1918 in cardiovascular research and drug development is set to expand.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cardiovascular Pharmacology of Cannabinoids PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of vasorelaxation induced by the cannabidiol analogue compound O-1602 in the rat small mesenteric artery PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR55-mediated effects on brain microvascular endothelial cells and the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]
- To cite this document: BenchChem. [O-1918: A Technical Guide to its Role in Modulating Endothelial Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109532#o-1918-s-role-in-modulating-endothelial-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com